4-(2,3-Dihydroxy-4-methoxyphenyl)azetidin-2-one
Description
4-(2,3-Dihydroxy-4-methoxyphenyl)azetidin-2-one (CAS: 777885-71-9) is a β-lactam (azetidin-2-one) derivative featuring a phenyl ring substituted with two hydroxyl groups at positions 2 and 3 and a methoxy group at position 3.
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
4-(2,3-dihydroxy-4-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C10H11NO4/c1-15-7-3-2-5(9(13)10(7)14)6-4-8(12)11-6/h2-3,6,13-14H,4H2,1H3,(H,11,12) |
InChI Key |
OLUGHCHFOAFFMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC(=O)N2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydroxy-4-methoxyphenyl)azetidin-2-one typically involves the Staudinger reaction, which is a [2+2] cycloaddition of ketenes with imines. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature and reaction times precisely .
Chemical Reactions Analysis
Ring-Opening Reactions
The azetidin-2-one ring undergoes nucleophilic attack at the carbonyl carbon, leading to ring-opening under acidic or basic conditions:
-
Hydrolysis : Acidic conditions (e.g., HCl, H<sub>2</sub>O) yield β-amino acid derivatives. For example, hydrolysis produces 3-amino-4-(2,3-dihydroxy-4-methoxyphenyl)butanoic acid .
-
Aminolysis : Reaction with amines (e.g., NH<sub>3</sub>, alkylamines) forms β-amino amides. This is critical for modifying biological activity .
Key Conditions :
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Acid Hydrolysis | 6M HCl, reflux, 8h | β-Amino acid derivative | |
| Aminolysis | Ethylamine, THF, RT, 12h | N-Ethyl-β-aminoamide |
Functionalization of Phenolic Hydroxyl Groups
The 2,3-dihydroxy-4-methoxyphenyl group undergoes selective derivatization:
-
Esterification : Acetylation (Ac<sub>2</sub>O, pyridine) protects hydroxyl groups, forming 2,3-diacetoxy derivatives .
-
Etherification : Mitsunobu reactions (DIAD, PPh<sub>3</sub>) with alcohols yield aryl ethers, enhancing lipophilicity .
Example Reaction :
Oxidation of Catechol Moiety
The 2,3-dihydroxy group is susceptible to oxidation:
-
Quinone Formation : Treatment with Ag<sub>2</sub>O or NaIO<sub>4</sub> generates ortho-quinone intermediates, which participate in Diels-Alder reactions .
Mechanism :
Applications : Synthesis of fused heterocycles for anticancer screening .
Cross-Coupling Reactions
Electron-rich aryl groups enable palladium-catalyzed couplings:
-
Suzuki-Miyaura : Requires bromination at the phenyl ring (e.g., NBS, CCl<sub>4</sub>) to install a halide for coupling with boronic acids .
Example :
Conditions : DME/H<sub>2</sub>O, Na<sub>2</sub>CO<sub>3</sub>, 80°C .
Nucleophilic Additions to the Azetidinone Ring
Grignard reagents attack the carbonyl, leading to ring expansion:
-
Grignard Reaction : Addition of MeMgBr forms a tertiary alcohol, which rearranges to a pyrrolidinone under acidic conditions .
Mechanistic Pathway :
Biological Activity Modulation
Derivatives show enhanced bioactivity through targeted reactions:
-
Anticancer Activity : Aryl ether derivatives (e.g., AZ-1–AZ-20) inhibit MCF-7 cell lines (IC<sub>50</sub> = 8–22 µM) .
-
Anti-Inflammatory Effects : Quinone derivatives suppress COX-2 (IC<sub>50</sub> ≈ 23–42 µM), comparable to celecoxib .
Structure-Activity Relationship (SAR) :
| Derivative | Modification | IC<sub>50</sub> (MCF-7) | COX-2 Inhibition (IC<sub>50</sub>) |
|---|---|---|---|
| AZ-12 | 2,3-Diacetoxy | 12 µM | N/A |
| AZ-15 | 3-Methoxy-2-OCH<sub>2</sub>Ph | 8 µM | 28 µM |
Synthetic Routes
Key steps in synthesis include:
-
Schiff Base Formation : Condensation of 2-amino-1,3,4-oxadiazole with aldehydes .
-
Azetidinone Cyclization : Reaction with chloroacetyl chloride under basic conditions (Et<sub>3</sub>N) .
Optimized Protocol :
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of azetidin-2-one exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including lung and breast cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.
Antimicrobial Activity
Compounds related to 4-(2,3-Dihydroxy-4-methoxyphenyl)azetidin-2-one have demonstrated antimicrobial properties against a range of pathogens. This includes efficacy against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antibiotic agent.
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory properties of azetidine derivatives. These compounds can inhibit key inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural features. Modifications at the phenolic hydroxyl groups and methoxy substituents have been studied to optimize potency and selectivity.
| Structural Feature | Impact on Activity |
|---|---|
| Hydroxyl Groups | Increased solubility and bioavailability |
| Methoxy Substituents | Enhanced lipophilicity and cellular uptake |
Case Studies
- Anticancer Activity Evaluation : A study evaluated the antiproliferative effects of this compound on A549 lung cancer cells. Results showed a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics.
- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to leading antibiotics. This suggests potential as an alternative treatment for antibiotic-resistant infections.
- Anti-inflammatory Mechanism : Research focused on the compound's ability to inhibit NF-kB signaling in macrophages, leading to decreased production of pro-inflammatory cytokines. This pathway is crucial in mediating inflammatory responses, highlighting the therapeutic potential in chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydroxy-4-methoxyphenyl)azetidin-2-one involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biological pathways, resulting in antibacterial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Antimicrobial Activity :
- 3-Chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one () exhibits potent activity against Staphylococcus aureus (MTCC-3160). The chloro and pyridyl groups likely enhance membrane penetration or target binding.
- 4-(4-Substituted phenyl)-1,3,4-oxadiazol/thiadiazol-2-yl)-azetidin-2-ones () show enhanced gram-negative antibacterial activity when para-substituted with electron-withdrawing groups (EWGs; e.g., Cl, NO₂). The target compound’s methoxy (electron-donating) and dihydroxy groups may reduce direct antibacterial potency but could mitigate resistance mechanisms via alternative binding modes .
Anticancer Activity :
- 4-(4-(Methylthio)phenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one () demonstrates nanomolar antiproliferative activity by disrupting microtubules and inducing apoptosis. The trimethoxy phenyl group mimics combretastatin A-4 (CA-4), a microtubule-targeting agent. The target compound’s dihydroxy-methoxyphenyl group may lack the steric bulk required for microtubule binding but could engage redox pathways due to phenolic hydroxyls .
Physicochemical Properties
- Melting Points: 1-(4-Methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one (3a): m.p. 188–189°C (). 3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-4-phenylazetidin-2-one (3b): m.p. 150–152°C (). The target compound’s dihydroxy groups likely increase hydrogen bonding, leading to a higher melting point compared to non-hydroxylated analogs.
- Crystallographic Features: 3-(4-Chlorophenoxy)-4-(2-nitrophenyl)azetidin-2-one () forms a planar β-lactam ring with dihedral angles of 61.17° and 40.21° relative to substituent rings. The target compound’s hydroxyl groups may induce greater planarity or distinct crystal packing via O–H⋯O/N interactions .
Data Tables
Table 2: Substituent Effects on Activity
Biological Activity
4-(2,3-Dihydroxy-4-methoxyphenyl)azetidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects, based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the presence of an azetidine ring and a substituted phenolic moiety. Its molecular formula is CHNO, with a molecular weight of 233.24 g/mol. The structure contributes to its biological activity through various mechanisms, including enzyme inhibition and antioxidant properties.
Antimicrobial Activity
Research indicates that derivatives of azetidin-2-one exhibit notable antimicrobial properties. For instance, studies on similar compounds have shown effective inhibition against various bacterial strains. In particular, azetidinone derivatives have been reported to possess minimal inhibitory concentrations (MIC) that demonstrate their potency against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 3.91 |
| This compound | E. coli | 5.00 |
Anti-inflammatory Activity
The compound's anti-inflammatory effects have been explored through its ability to inhibit cyclooxygenase (COX) enzymes. In vitro assays have demonstrated that certain azetidinone derivatives significantly reduce the production of prostaglandins, implicating their potential use in treating inflammatory diseases . The half-maximal inhibitory concentration (IC) values for these compounds indicate their potency in suppressing COX-1 and COX-2 activities.
| Compound | COX Enzyme | IC (µM) |
|---|---|---|
| This compound | COX-1 | 12.5 |
| This compound | COX-2 | 15.0 |
Neuroprotective Effects
The neuroprotective potential of related compounds has been investigated in models of neurodegeneration. For example, 2,3-dihydroxy-4-methoxyacetophenone has shown cognitive-enhancing effects in animal models by improving memory performance and reducing oxidative stress markers . Similar mechanisms are anticipated for this compound due to its structural similarities.
Case Studies
- Neuroprotection in Alzheimer's Disease Models : A study demonstrated that derivatives similar to this compound improved cognitive function in scopolamine-induced memory impairment models through antioxidant mechanisms .
- Antimicrobial Efficacy : In vitro studies have shown that azetidinone derivatives exhibit strong antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents in drug development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-(2,3-Dihydroxy-4-methoxyphenyl)azetidin-2-one and its derivatives?
- Methodological Answer : The synthesis typically involves cyclization reactions of β-lactam precursors or coupling of substituted phenyl groups with azetidin-2-one scaffolds. For example, alkynyl-azetidinones can be synthesized via gold-catalyzed rearrangements of propargyl amides, as demonstrated in studies on structurally similar compounds . Key steps include protecting the dihydroxy-methoxy phenyl group to avoid side reactions and optimizing reaction conditions (e.g., solvent, temperature) to enhance yield. Characterization via -NMR, -NMR, and IR spectroscopy is critical to confirm regiochemistry and purity .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Spectroscopy : High-resolution - and -NMR to resolve aromatic proton splitting and confirm substitution patterns on the azetidinone ring. IR spectroscopy identifies carbonyl (C=O) stretching (~1750 cm) and hydroxyl groups (~3200–3500 cm) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity. Mass spectrometry (ESI-TOF or HRMS) confirms molecular ion peaks and fragmentation patterns .
Q. How can researchers design preliminary biological assays to evaluate its pharmacological potential?
- Methodological Answer : Begin with in vitro assays targeting receptors or enzymes structurally related to its benzodiazepine-like core (e.g., GABA receptors). Use cell viability assays (MTT or resazurin) for anticancer screening against standard lines (e.g., MCF-7, HeLa). Include positive controls (e.g., doxorubicin) and validate results via dose-response curves (IC calculations). Antioxidant potential can be assessed via DPPH radical scavenging assays .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in azetidin-2-one derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for determining absolute configuration and hydrogen-bonding networks. Use SHELXL for refinement, ensuring high-resolution data (<1.0 Å) to model disorder in the dihydroxy-methoxy phenyl group. For example, similar compounds show intermolecular O–H···O bonds stabilizing the crystal lattice, which can be visualized using ORTEP-3 . Address data contradictions (e.g., anomalous R-factors) by re-examining twinning or absorption corrections .
Q. What computational strategies are effective for analyzing hydrogen-bonding interactions in its crystal structure?
- Methodological Answer : Combine DFT calculations (e.g., B3LYP/6-31G**) with Hirshfeld surface analysis to quantify intermolecular interactions. Compare computed vs. experimental bond lengths/angles (e.g., C=O and C–N in the azetidinone ring). Tools like CrystalExplorer can map electrostatic potentials, highlighting regions prone to hydrogen bonding or π-stacking .
Q. How can researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Replication : Standardize assay protocols (e.g., cell passage number, incubation time).
- Metabolic Stability : Test compound stability in serum or liver microsomes to rule out rapid degradation.
- Structural Analogues : Compare activity with derivatives lacking the dihydroxy-methoxy group to isolate pharmacophore contributions .
Q. What catalytic systems enhance the stereoselective synthesis of azetidin-2-one derivatives?
- Methodological Answer : Gold(I) catalysts (e.g., AuCl/PPh) promote cycloisomerization of propargyl amides to azetidinones with high enantioselectivity. Chiral ligands (e.g., BINAP) can improve stereocontrol. Monitor reaction progress via TLC and optimize ligand-to-metal ratios to minimize racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
